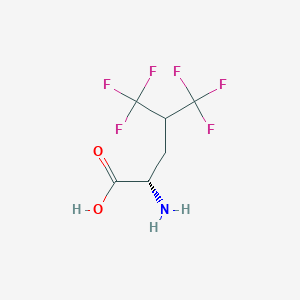

5,5,5,5',5',5'-hexafluoro-L-leucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H7F6NO2 |

|---|---|

Molecular Weight |

239.12 g/mol |

IUPAC Name |

(2S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid |

InChI |

InChI=1S/C6H7F6NO2/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15/h2-3H,1,13H2,(H,14,15)/t2-/m0/s1 |

InChI Key |

MNZLMQYCEWHPPS-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(C(F)(F)F)C(F)(F)F |

Canonical SMILES |

C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F |

Synonyms |

5,5,5,5',5',5'-hexafluoroleucine |

Origin of Product |

United States |

Foundational & Exploratory

The Fluorine Phase: Engineering Hyper-Stable Proteins via Hydrophobic Fluorinated Leucine Analogues

Executive Summary

The incorporation of fluorinated amino acids, particularly leucine analogues, represents a paradigm shift in protein engineering and peptide drug design. Unlike standard hydrophobic residues, fluorinated analogues such as 5,5,5-trifluoroleucine (TFL) and 5,5',5,5',5,5'-hexafluoroleucine (HFL) introduce a unique "fluorine phase." This phenomenon transcends simple hydrophobicity; it leverages the low polarizability and unique electrostatic exclusion of the C-F bond to create hyper-stable hydrophobic cores that are resistant to thermal denaturation and proteolytic degradation.

This guide details the physicochemical mechanisms, biosynthetic protocols, and characterization workflows necessary to utilize these analogues for stabilizing therapeutic proteins and peptide-based drugs.

Part 1: The Physicochemical Basis of the Fluorine Effect

Beyond Hydrophobicity: The C-F Bond

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol). While often termed "hydrophobic," the behavior of fluorinated side chains is more complex. Fluorine has a high electronegativity (4.0 Pauling), creating a significant local dipole. However, its low polarizability means it does not engage in strong Van der Waals interactions with hydrogen-rich environments.

When fluorinated leucines pack against each other in a protein core, they segregate from both the aqueous solvent and the hydrocarbon phase, creating a "teflon-like" core. This fluorous effect drives hyper-stabilization.

The Leucine Analogues

Leucine is the most common residue in hydrophobic cores (e.g., leucine zippers). Its fluorinated counterparts amplify core packing efficiency.

| Property | Leucine (Leu) | 5,5,5-Trifluoroleucine (TFL) | 5,5',5,5',5,5'-Hexafluoroleucine (HFL) |

| Formula | |||

| Van der Waals Volume | ~124 ų | ~135 ų (+11 ų) | ~148 ų (+24 ų) |

| Hydrophobicity | Standard | High | Very High (Super-hydrophobic) |

| Core Packing | Flexible | Rigid / Dipole-aligned | "Lock-and-Key" Steric Bulk |

| Reference | +5°C to +13°C | +15°C to +25°C |

Key Insight: While HFL provides maximum hydrophobicity, its bulk can disrupt tightly packed cores if not modeled correctly. TFL is often a "drop-in" replacement that maintains backbone geometry while enhancing stability.

Part 2: Experimental Protocol – Biosynthetic Incorporation

To study these effects, the analogue must be incorporated into the protein. The most robust method is Selective Pressure Incorporation (SPI) using a Leucine auxotrophic strain of E. coli.

Reagents and Strain Requirements

-

Host Strain: E. coli Leu- auxotroph (e.g., strain MPC390 or DL39 ). These strains possess a non-functional leuB gene and cannot synthesize leucine.

-

Expression Vector: pET or pQE series with an inducible promoter (T7/lac).

-

Analogue: L-5,5,5-Trifluoroleucine (TFL) or Hexafluoroleucine (HFL).

-

Medium: M9 Minimal Medium supplemented with 19 amino acids (excluding Leu), glucose, vitamins, and antibiotics.

Step-by-Step Incorporation Workflow

Step 1: Starter Culture (Permissive Conditions) Inoculate the Leu- auxotroph containing your plasmid into standard LB medium or M9 + Leucine (50 µg/mL). Grow overnight at 37°C. The presence of Leucine allows biomass accumulation.

Step 2: The Wash (Critical Step) To ensure high incorporation efficiency, residual Leucine must be removed.

-

Centrifuge cells at 4,000 x g for 15 minutes.

-

Decant supernatant.

-

Resuspend pellet in sterile M9 salts (no amino acids).

-

Repeat centrifugation and wash twice .

-

Why? Even trace amounts of Leu will be preferentially incorporated over TFL/HFL by the Leucyl-tRNA synthetase (LeuRS), ruining the homogeneity of the final protein.

-

Step 3: The Shift (Selective Pressure) Resuspend the washed pellet into M9 Minimal Medium containing the fluorinated analogue (at 0.5 mM to 1 mM) instead of Leucine.

-

Note: The translational machinery (LeuRS) will charge tRNA-Leu with TFL/HFL in the absence of Leu, albeit at a slower kinetic rate (kinetic proofreading escape).

Step 4: Induction and Expression

-

Incubate for 30 minutes to deplete intracellular Leu pools.

-

Induce expression (e.g., add IPTG to 1 mM).

-

Lower temperature to 25°C or 30°C.

-

Why? Fluorinated proteins fold slower; lower temperatures prevent aggregation during the initial folding steps.

-

-

Harvest after 4–12 hours.

Visualization of the Workflow

Figure 1: Selective Pressure Incorporation (SPI) workflow for producing fluorinated proteins in auxotrophic E. coli.

Part 3: Characterizing Hydrophobic Stabilization

Once purified, the "fluorine effect" must be quantified. The two primary metrics are Thermodynamic Stability (

Circular Dichroism (CD) Thermal Denaturation

This assay measures the structural integrity of the hydrophobic core as temperature increases.

-

Sample Prep: Dilute protein to 10–50 µM in phosphate buffer (PBS). Avoid high chloride if working in far-UV (<200 nm).

-

Wavelength: Monitor ellipticity at 222 nm (alpha-helix signature) or 218 nm (beta-sheet).

-

Ramp: Heat from 20°C to 95°C at a rate of 1°C/min.

-

Analysis: Plot Ellipticity vs. Temperature.

-

Result: A shift in the inflection point (

) to the right indicates stabilization. -

Validation: TFL-incorporated coiled-coils typically show a

increase of 10–20°C compared to wild-type.

-

Proteolytic Resistance Assay

Fluorinated cores are often impervious to proteases because the bulky, hydrophobic fluorine atoms sterically hinder the protease active site and create a rigid core that refuses to unfold locally for cleavage.

-

Enzymes: Use Chymotrypsin (cleaves at hydrophobic residues) or Proteinase K (broad spectrum).

-

Ratio: Mix Protease:Substrate at 1:100 (w/w).

-

Time Course: Incubate at 37°C. Take aliquots at t=0, 30m, 1h, 4h, 24h.

-

Readout: Analyze via SDS-PAGE or HPLC.

-

Success Criteria: The fluorinated protein band remains intact significantly longer than the wild-type control.

-

The "Fluorine Zipper" Mechanism

Figure 2: Mechanistic comparison of standard hydrophobic packing vs. the "Fluorine Zipper" effect. The fluorinated core excludes water more effectively due to increased surface area and the fluorous effect.

Part 4: Applications in Drug Development

The hydrophobic effects of fluorinated leucine analogues directly translate to improved pharmacokinetics (PK) and pharmacodynamics (PD) for peptide drugs.

Peptide Stapling & Core Reinforcement

In alpha-helical peptide drugs (e.g., GLP-1 analogues or inhibitors of protein-protein interactions), replacing Leucine with TFL/HFL on the hydrophobic face of the helix:

-

Increases Helicity: The "fluorine phase" promotes helix formation even in isolation.

-

Enhances Membrane Permeability: The lipophilicity of the fluorinated face aids in crossing cell membranes (LogP increase).

Metabolic Stability

Peptide drugs are notoriously unstable in serum due to peptidases.

-

Mechanism: Proteases like Chymotrypsin rely on fitting a hydrophobic residue into a specific pocket (S1 pocket).

-

Fluorine Blockade: While TFL fits into the pocket, the C-F bond alters the electronic environment, often raising the activation energy for the hydrolysis transition state. HFL is often too bulky to fit efficiently, rendering the peptide "invisible" to the protease.

References

-

Structural basis for the enhanced stability of highly fluorinated proteins. Source: National Institutes of Health (PMC) URL:[Link]

-

Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine. Source: Protein Science / PubMed URL:[Link]

-

Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine. Source: National Institutes of Health (PMC) URL:[Link]

-

Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Source: Physical Chemistry Chemical Physics URL:[Link]

-

Applications of fluorine-containing amino acids for drug design. Source: European Journal of Medicinal Chemistry URL:[Link]

Fluorinated Leucine Analogs in Protein Engineering: A Technical Guide to Hexafluoroleucine vs. Trifluoroleucine

Executive Summary

In the realm of protein engineering, the "Fluorine Effect" has emerged as a powerful tool for enhancing protein stability without altering native topology.[1] This guide provides a technical analysis of the two most prominent fluorinated leucine analogs: 5,5,5-trifluoroleucine (Tfl) and 5,5,5,5',5',5'-hexafluoroleucine (Hfl) .

While both analogs enhance thermal and proteolytic stability, they serve distinct engineering goals. Tfl offers a "drop-in" solution with high translational efficiency and moderate stabilization, making it ideal for high-yield production in auxotrophic strains. Hfl , representing the extreme of the hydrophobic scale, provides maximal thermal stabilization (

Part 1: Mechanistic Foundations

The Fluorine Effect: Hydrophobicity vs. Sterics

The stabilization conferred by fluorinated amino acids arises from the unique physicochemical properties of the carbon-fluorine (C-F) bond.

-

Hydrophobicity: Fluorine is extremely hydrophobic but not lipophilic. The C-F bond has a low polarizability, leading to a "fluorous" phase that segregates from both water and hydrocarbon phases. However, in the context of a protein core, fluorinated side chains drive folding primarily through the hydrophobic effect .

-

Hfl is significantly more hydrophobic than Leucine (Leu), driving the collapse of the hydrophobic core more energetically.

-

Tfl is intermediate between Leu and Hfl.

-

-

Steric Bulk and Packing:

-

The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å).

-

Hfl Volume: ~32 ų larger than Leu.[2]

-

Packing Efficiency: Despite the increased volume, Hfl preserves the shape of the Leu side chain.[2] X-ray crystallography of coiled-coils (e.g.,

4 helices) reveals that Hfl does not distort the backbone. Instead, it packs more tightly by eliminating void volume within the core, increasing the buried hydrophobic surface area (BHSA) .

-

-

Helix Propensity:

-

Counter-intuitively, fluorinated leucines have lower intrinsic

-helix propensity than Leu in monomeric peptides. -

Stabilization Mechanism: The thermodynamic stability observed in folded proteins is a net result of the hydrophobic burial energy overcoming the lower intrinsic helical propensity.

-

Part 2: Comparative Analysis

Hexafluoroleucine (Hfl): The Stability Powerhouse

Hfl acts as a "super-leucine." It is best deployed when maximal thermal or chemical stability is required, and protein yield is a secondary concern.

-

Thermal Stability: In the

4-helix bundle model, global replacement of Leu with Hfl increased the free energy of unfolding ( -

Proteolytic Resistance: Hfl offers superior protection against proteases like chymotrypsin and pepsin. The bulky trifluoromethyl (

) groups create steric occlusion, preventing the protease active site from accommodating the scissile bond efficiently. -

Biosynthetic Constraint: Hfl is a poor substrate for E. coli LeuRS. Incorporation often requires the overexpression of LeuRS to drive the aminoacylation reaction, or the use of cell-free systems.

Trifluoroleucine (Tfl): The Balanced Engineer

Tfl is the pragmatic choice for scale-up and general stability enhancement. It exists as two diastereomers: (2S,4S)-Tfl and (2S,4R)-Tfl.[3]

-

Translational Efficiency: Tfl is activated by native LeuRS with kinetics comparable to Leu. It can be incorporated into proteins in E. coli auxotrophs with high efficiency (>90%) without the need for synthetase overexpression.

-

Stereochemical Nuance: While both isomers can be incorporated, LeuRS shows a slight kinetic preference for the (S)-isomer.[3] However, for most global replacement applications, the racemic mixture (5,5,5-Tfl) is sufficient and effective.

-

Stability Profile: Tfl provides intermediate stabilization. It increases

significantly compared to Leu but generally less than Hfl per residue basis, though in specific coiled-coil contexts, the

Data Summary: Hfl vs. Tfl[1][3][4][5][6]

| Feature | Leucine (Leu) | Trifluoroleucine (Tfl) | Hexafluoroleucine (Hfl) |

| Side Chain | |||

| Hydrophobicity | Baseline | High | Very High (Fluorous) |

| Volume Change | Reference | Moderate Increase | +32 ų |

| Reference | +5°C to +11°C | +10°C to +15°C | |

| LeuRS Activation | High ( | Good (tolerated) | Poor (requires overexpression) |

| Proteolysis Resistance | Low | Moderate | High (Steric occlusion) |

| Primary Use Case | Native Protein | Scalable Stability | Hyper-stability / Peptide Drugs |

Part 3: Experimental Protocols

Protocol: Selective Pressure Incorporation (SPI)

This method utilizes a Leucine-auxotrophic E. coli strain to force the incorporation of the fluorinated analog.

Reagents:

-

Strain: E. coli molecular cloning strain (e.g., BL21(DE3)) or a specific Leu-auxotroph (e.g., E. coli LAM1000).

-

M9 Minimal Media: Supplemented with glucose, vitamins, and antibiotics.

-

Amino Acids: 19 standard amino acids (minus Leu).

-

Analogs: L-Hfl or L-Tfl (chemically synthesized or purchased).

Workflow:

-

Inoculation: Grow auxotrophic cells overnight in M9 minimal media containing limiting Leucine (0.05 mM). This allows initial biomass accumulation.

-

Log Phase & Depletion: Dilute into fresh M9 (with limiting Leu) and grow to mid-log phase (

). -

The Shift: Centrifuge cells (4,000 x g, 10 min) to remove Leu-containing media. Wash the pellet twice with sterile M9 salts.

-

Induction: Resuspend the pellet in fresh M9 media containing:

-

19 standard amino acids.

-

Target Analog: 0.5 mM to 1.0 mM of Tfl or Hfl.

-

Inducer: IPTG (1 mM).

-

-

Expression: Incubate for 4–6 hours (Tfl) or overnight (Hfl, due to slower kinetics).

-

Note for Hfl: Co-transformation with a plasmid overexpressing LeuRS is highly recommended to boost yield.

-

-

Harvest: Pellet cells and proceed to purification.

Validation:

-

Mass Spectrometry: Intact protein ESI-MS is mandatory.

-

Tfl shift: +54 Da per Leu residue.

-

Hfl shift: +108 Da per Leu residue.

-

-

CD Spectroscopy: Verify secondary structure is maintained (compare spectra at 222 nm).

Part 4: Visualizations

Diagram 1: Incorporation & Mechanism Workflow

This diagram illustrates the SPI workflow and the molecular mechanism of stabilization.

Caption: Workflow for Selective Pressure Incorporation (SPI) of fluorinated analogs and the resulting stabilization mechanism.

Diagram 2: Decision Matrix (Hfl vs. Tfl)

A logic guide for researchers to select the appropriate analog.

Caption: Decision matrix for selecting between Tfl and Hfl based on yield, stability requirements, and application.

References

-

Buer, B. C., et al. (2012).[4] "Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine." Protein Science. Link

-

Marsh, E. N. G. (2014). "Fluorine: A New Element in Protein Design."[4] Accounts of Chemical Research. Link

-

Tang, Y., et al. (2001). "Fluorinated Coiled-Coil Proteins Prepared In Vivo Display Enhanced Thermal and Chemical Stability." Angewandte Chemie International Edition. Link

-

Son, S., et al. (2006). "Biosynthetic incorporation of the structure-breaking amino acid 5,5,5-trifluoroleucine."[3] ChemBioChem. Link

-

Montclare, J. K., & Tirrell, D. A. (2006). "Evolving proteins of novel composition." Angewandte Chemie. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Thermodynamic Stability & Engineering of Fluorinated Coiled-Coil Proteins

Executive Summary

This guide details the physicochemical principles, synthesis, and thermodynamic characterization of fluorinated coiled-coil proteins.[1][2][3] The incorporation of fluorinated amino acids—specifically hexafluoroleucine (Hfl) and trifluoroleucine (Tfl)—into the hydrophobic core of coiled-coils creates a "super-hydrophobic" effect that significantly enhances thermal and chemical stability. This document serves as a protocol-driven resource for researchers aiming to utilize the fluorous effect to engineer hyper-stable protein interfaces for drug delivery and synthetic biology applications.

Part 1: The Physico-Chemical Basis

The Heptad Repeat and Core Packing

Coiled-coils consist of

-

Positions

and -

Positions

and -

Positions

: Solvent-exposed hydrophilic residues.

The Fluorous Effect in Protein Folding

Fluorine is unique: it is highly hydrophobic yet weakly polarizable. When fluorinated amino acids are packed into the core (

-

Hydrophobic Exclusion: C-F bonds are extremely hydrophobic. Sequestering them from water entails a larger entropic gain than sequestering C-H bonds.

-

Van der Waals Packing: The trifluoromethyl (

) group is larger than a methyl (

Critical Nuance: While often termed the "fluorous effect," stability in coiled-coils is primarily driven by the increased hydrophobic surface area and shape complementarity . However, if the core is too tight, the steric bulk of

Visualization: The Fluorinated Interface

Part 2: Synthesis Protocol (SPPS)

Synthesis of fluorinated peptides requires modifications to standard Fmoc Solid-Phase Peptide Synthesis (SPPS) to account for the cost and electronic properties of fluorinated amino acids.

Materials

-

Resin: Rink Amide MBHA (for C-terminal amides) or Wang (for C-terminal acids).

-

Fluorinated AA: Fmoc-L-Hexafluoroleucine (Fmoc-Hfl-OH) or Fmoc-L-4,4,4-Trifluorovaline.

-

Coupling Reagents: HATU (preferred over HBTU for sterically hindered fluorinated AAs).

-

Solvent: DMF (peptide grade).

Step-by-Step Workflow

-

Resin Swelling: Swell resin in DMF for 30 mins.

-

Deprotection: 20% Piperidine in DMF (

min). Wash -

Coupling (Standard AA):

-

4 eq.[5] Fmoc-AA, 3.9 eq. HATU, 8 eq. DIPEA.

-

Reaction time: 45 min.

-

-

Coupling (Fluorinated AA - Hfl):

-

Note: Fluorinated AAs are expensive; reduce excess to conserve material.

-

Stoichiometry: 2.0 eq. Fmoc-Hfl-OH, 1.95 eq. HATU, 4 eq. DIPEA.

-

Reaction Time: Extend to 2 hours or perform double coupling (

hr) to ensure completion due to the electron-withdrawing effect of fluorine reducing the nucleophilicity of the growing chain slightly, and steric bulk of the incoming AA.

-

-

Cleavage:

-

Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

. -

Time: 3 hours. (Fluorinated residues are stable in TFA).

-

-

Purification: RP-HPLC using C18 column.

-

Gradient: Fluorinated peptides are more hydrophobic . Expect elution at higher % Acetonitrile concentrations than wild-type analogs.

-

Part 3: Thermodynamic Characterization

To validate the stability enhancement, you must determine the Gibbs free energy of unfolding (

Experimental Design: Circular Dichroism (CD)

CD is the primary tool for assessing helicity and thermal stability.[6]

-

Buffer: PBS (pH 7.[7]4) or 10 mM Phosphate, 100 mM NaCl. Avoid TRIS (high temp dependence).

-

Concentration: 10–50

(determined by A280 extinction coefficient). -

Wavelength: Monitor at 222 nm (characteristic minima for

-helix).

Protocol: Chemical Denaturation (GdnHCl)

Thermal melts often result in irreversible aggregation for coiled-coils. Chemical denaturation is preferred for thermodynamic calculations.

-

Preparation: Prepare 20 samples with increasing Guanidine Hydrochloride (GdnHCl) concentrations (0 M to 6 M).

-

Equilibration: Incubate samples overnight at 25°C to reach equilibrium.

-

Measurement: Record Mean Residue Ellipticity (

) for each sample. -

Data Fitting: Fit the sigmoidal curve to a two-state unfolding model (Native

Denatured).

Equation for

- is the stability in the absence of denaturant.

-

is the "m-value" (dependence of

Visualization: Analytical Workflow

Part 4: Comparative Stability Data

The following table summarizes the stability gains typically observed when replacing Leucine (Leu) with Hexafluoroleucine (Hfl) in a standard GCN4-based coiled-coil model.

| Parameter | Wild-Type (Leu Core) | Fluorinated (Hfl Core) | Impact |

| Melting Temp ( | ~55°C | > 90°C (often hyperstable) | +35°C Increase |

| Free Energy ( | ~6–8 kcal/mol | ~10–12 kcal/mol | +0.8 kcal/mol per residue |

| Proteolytic Stability | Digested in < 30 min | Intact > 24 hours | Steric shielding of backbone |

| Oligomer State | Dimer | Dimer (sometimes Tetramer) | Must verify with AUC |

Note: Data derived from consensus of studies by Kumar et al. and Marsh et al. (See References).

Interpretation of Results

The increase in

-

Stereochemistry: Are you using a racemic mixture of Hfl? Pure L-isomers pack better.

-

Cavities: Did you replace a small residue (Val) with a bulky one (Hfl) without adjusting the partner strand?

Part 5: References

-

Bilgicer, B., Fichera, A., & Kumar, K. (2002). "A Coiled Coil with a Fluorous Core." Journal of the American Chemical Society, 124(17), 4532–4533. Link

-

Marsh, E. N. G. (2014). "Fluorine: a new element in protein design." Accounts of Chemical Research, 47(10), 2878–2886. Link

-

Son, S., Tanrikulu, I. C., & Tirrell, D. A. (2013). "Stabilization of coiled-coil peptides by introduction of trifluoroleucine." ChemBioChem, 14(3), 324-328. Link

-

Buer, B. C., Meagher, J. L., Stuckey, J. A., & Marsh, E. N. G. (2012). "Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine."[8][9] Protein Science, 21(11), 1705–1715. Link

-

Levin, B. (2013). "Using Circular Dichroism to Determine How Fluorination Affects Peptide Folding."[10] University of Michigan Deep Blue Archive. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A coiled coil with a fluorous core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of fluorination on protein-engineered coiled-coil fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. chem.uci.edu [chem.uci.edu]

- 6. CHEM 245 - CD spectroscopy [guweb2.gonzaga.edu]

- 7. rsc.org [rsc.org]

- 8. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Hexafluoroleucine-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fluorination in Peptide Therapeutics

The site-selective incorporation of fluorinated amino acids into peptides has become a transformative strategy in medicinal chemistry and drug design.[1][2] Fluorine's unique properties—high electronegativity, small size, and low polarizability—can profoundly alter the physicochemical and biological characteristics of a peptide.[2][3][4] Specifically, the introduction of hexafluoroleucine (Hfl), a leucine analog where the isobutyl side chain is perfluorinated, offers a powerful tool to enhance peptide stability, hydrophobicity, and bioactivity.[3][5]

Replacing leucine's isobutyl group with a hexafluoroisobutyl group significantly increases the side-chain's hydrophobicity while maintaining a similar overall shape.[5] This modification can lead to peptides with increased resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs.[3] Furthermore, the conformational effects of Hfl can influence peptide secondary structure, potentially leading to more potent and selective interactions with biological targets.[6][7]

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of hexafluoroleucine-containing peptides. We will delve into the critical aspects of the synthesis, from the selection of protecting groups and coupling reagents to the final cleavage and purification steps, providing detailed protocols and explaining the rationale behind each experimental choice.

Core Principles and Considerations

Solid-phase peptide synthesis (SPPS) is the method of choice for preparing peptides, offering advantages such as the use of excess reagents to drive reactions to completion and simplified purification of intermediates.[8][9][10] However, the incorporation of a sterically hindered and electron-deficient amino acid like hexafluoroleucine requires careful optimization of standard SPPS protocols.[5]

Choosing the Right Synthetic Strategy: Fmoc vs. Boc

Two primary strategies dominate SPPS: Fmoc/tBu and Boc/Bzl.[8][9]

-

Fmoc/tBu Strategy: This is the most common approach due to its use of milder reaction conditions. The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed with a weak base (e.g., piperidine), while the side-chain protecting groups (e.g., t-butyl) and the resin linkage are cleaved with a strong acid like trifluoroacetic acid (TFA) in a final step.[8][9] This strategy is generally preferred for Hfl-containing peptides.

-

Boc/Bzl Strategy: This older strategy relies on graded acid lability. The Nα-Boc (tert-butyloxycarbonyl) group is removed with a moderate acid (e.g., TFA), while the more acid-stable side-chain protecting groups (e.g., benzyl) and resin linkage are cleaved with a very strong acid like hydrofluoric acid (HF).[9][11][12][13] While effective, the harsh final cleavage step can be a drawback.[11][12][14]

For the synthesis of Hfl peptides, the Fmoc/tBu strategy is highly recommended to avoid the harsh conditions of HF cleavage.

Key Materials and Reagents

A successful synthesis of hexafluoroleucine-containing peptides relies on high-quality reagents and a well-defined set of materials.

| Reagent/Material | Purpose | Recommended Supplier/Grade |

| Resin | Solid support for peptide synthesis. | Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acids).[15] |

| Fmoc-Hexafluoroleucine (Fmoc-Hfl-OH) | The protected amino acid building block. | Commercially available from specialty chemical suppliers. |

| Standard Fmoc-Amino Acids | For incorporation of other amino acids in the peptide sequence. | High-purity, SPPS grade. |

| Coupling Reagents | To activate the carboxylic acid for peptide bond formation. | HATU, HBTU, HCTU, or DIC/HOBt.[16][17][18] |

| Bases | For activation and deprotection steps. | N,N-Diisopropylethylamine (DIPEA), Piperidine.[19] |

| Solvents | For swelling the resin, dissolving reagents, and washing. | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH). |

| Cleavage Cocktail | To cleave the peptide from the resin and remove side-chain protecting groups. | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.[3] |

| Analytical Instruments | For characterization and purification. | High-Performance Liquid Chromatography (HPLC), Mass Spectrometer (MS).[20][21] |

Experimental Protocols

Workflow for Solid-Phase Synthesis of a Hexafluoroleucine Peptide

Caption: General workflow for the solid-phase synthesis of hexafluoroleucine-containing peptides.

Detailed Protocol: Manual Solid-Phase Synthesis

This protocol outlines the manual synthesis of a model hexafluoroleucine-containing peptide on a 0.1 mmol scale.

1. Resin Preparation

-

Place the appropriate amount of resin (e.g., Rink Amide resin, 0.1 mmol) in a fritted syringe or a dedicated peptide synthesis vessel.

-

Swell the resin in DMF for at least 30 minutes.

-

Drain the DMF.

2. Initial Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat steps 2.1-2.3 one more time.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

3. Amino Acid Coupling (Standard Amino Acids)

-

In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 equivalents) and a coupling reagent like HATU (0.29 mmol, 2.9 equivalents) in DMF.

-

Add DIPEA (0.6 mmol, 6 equivalents) to the solution and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the reaction completion, a Kaiser test can be performed.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

4. Hexafluoroleucine Coupling: An Optimized Approach

-

Rationale: The steric bulk and electron-withdrawing nature of the hexafluoroisobutyl group can slow down the coupling reaction. To ensure complete incorporation, a double coupling strategy is often employed.

-

Follow the same procedure as in step 3 for the first coupling of Fmoc-Hfl-OH.

-

After washing, repeat the coupling step with a fresh solution of activated Fmoc-Hfl-OH. This ensures that any unreacted sites are capped.

-

Thoroughly wash the resin with DMF and DCM.

5. Iterative Synthesis

-

Repeat the deprotection (step 2) and coupling (steps 3 or 4) cycles for each amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate personal protective equipment.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the solution to separate the cleaved peptide from the resin.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Characterization and Purification

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for both analyzing the purity of the crude peptide and for its purification.[20][21]

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size). |

| Mobile Phase A | 0.1% TFA in water.[20] |

| Mobile Phase B | 0.1% TFA in acetonitrile.[20] |

| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The gradient may need to be optimized based on the hydrophobicity of the peptide. |

| Detection | UV absorbance at 214 nm and 280 nm (if the peptide contains aromatic residues).[20][21] |

| Flow Rate | Typically 1 mL/min for analytical and 10-20 mL/min for preparative HPLC. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[22] Electrospray ionization (ESI) is a common technique for peptide analysis.

Troubleshooting Common Challenges

Challenges in Hexafluoroleucine Peptide Synthesis

Caption: Common challenges in Hfl peptide synthesis and their respective solutions.

-

Incomplete Coupling: As mentioned, the steric hindrance of Hfl can lead to incomplete coupling.

-

Solution: Employ a double coupling strategy and use highly efficient coupling reagents like HATU or HCTU.[16]

-

-

Peptide Aggregation: The increased hydrophobicity imparted by Hfl can sometimes lead to aggregation of the growing peptide chain on the resin, hindering further synthesis.[23]

-

Solution: Incorporating pseudoproline dipeptides at specific positions can disrupt secondary structure formation and improve solvation.[10] The use of chaotropic salts like LiCl in the coupling media can also help to break up aggregates.

-

-

Racemization: While less common with modern coupling reagents, racemization can still be a concern, especially with hindered amino acids.

-

Solution: Using coupling reagents known for low racemization, such as those based on HOBt or Oxyma Pure, and carefully controlling the amount of base used can minimize this side reaction.[18]

-

Conclusion: Expanding the Peptide Chemist's Toolkit

The solid-phase synthesis of hexafluoroleucine-containing peptides, while presenting some unique challenges, is a readily achievable goal with careful planning and optimization. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to successfully incorporate this powerful, non-canonical amino acid into their peptide designs. The enhanced stability and unique conformational properties of Hfl-peptides make them highly attractive candidates for the development of next-generation therapeutics and biochemical probes.[4][24]

References

- Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.

- Synthesis of complex unnatural fluorine-containing amino acids. PMC.

- Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research.

- Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.

- Synthesis of intrinsically disordered fluorinated peptides for modular design of high-signal 19F MRI agents. PMC.

- Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. PMC - NIH.

- Chemoenzymatic Synthesis of (S)-Hexafluoroleucine and (S)-Tetrafluoroleucine. American Chemical Society.

- Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.

- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Anaspec.

- One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus de l'Académie des Sciences.

- Powerful and Easy Peptide Coupling Reagent. TCI Chemicals.

- Coupling Reagents. Aapptec Peptides.

- Minimal Protection Str

- Peptide Coupling Reagents Guide. Sigma-Aldrich.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.

- Applications of fluorine-containing amino acids for drug design. PubMed.

- HF cleavage and deprotection

- Structure of Various Protecting Groups Used In SPPS.

- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.

- Solid Phase Peptide Synthesis of AC3 and CA3. Scholarly Commons.

- Chemoenzymatic Synthesis of (S)-Hexafluoroleucine and (S)-Tetrafluoroleucine | Organic Letters.

- Methods and protocols of modern solid phase peptide synthesis.

- HPLC Analysis Methods for Peptide Characterization | Labor

- Fluorinated Protein and Peptide Materials for Biomedical Applic

- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Str

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

- Protective group strategies in carbohydrate and peptide chemistry.

- What are the Sustainability Challenges in Peptide Synthesis and Purification?.

- Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques.

- HPLC Analysis and Purific

- Analysis of Peptide/Protein*-Related Impurities Using the Integrated Solution of Bio 2D-LC/Q-TOF in Agilent MassHunter Software. Agilent.

- The emerging role of computational design in peptide macrocycle drug discovery. PubMed.

Sources

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. drivehq.com [drivehq.com]

- 9. researchgate.net [researchgate.net]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. researchgate.net [researchgate.net]

- 12. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]

- 13. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 14. Hf cleavage and deprotection from resins | PPTX [slideshare.net]

- 15. chem.uci.edu [chem.uci.edu]

- 16. file.globalso.com [file.globalso.com]

- 17. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 18. peptide.com [peptide.com]

- 19. Scholarly Commons - Research & Creativity Showcase: Solid Phase Peptide Synthesis of AC3 and CA3 [scholarlycommons.pacific.edu]

- 20. biovera.com.au [biovera.com.au]

- 21. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. blog.mblintl.com [blog.mblintl.com]

- 24. The emerging role of computational design in peptide macrocycle drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: A Guide to the Synthesis and Solid-Phase Incorporation of Fmoc-Hexafluoro-L-leucine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Peptide Science

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry and drug development. Among these, fluorinated amino acids have emerged as powerful tools for modulating the physicochemical and biological properties of peptides. The replacement of hydrogen atoms with fluorine, the most electronegative element, imparts unique characteristics. Specifically, the hexafluoroisobutyl side chain of 5,5,5,5',5',5'-hexafluoroleucine (Hfl) offers a significantly more hydrophobic moiety compared to its canonical counterpart, leucine, while maintaining a similar global morphology.[1] This modification can profoundly influence peptide conformation, proteolytic stability, and protein-protein interactions, making Fmoc-Hfl-OH a building block of high interest for enhancing therapeutic potential.[2]

This guide provides a comprehensive overview of a robust synthetic route to enantiopure Fmoc-L-hexafluoroleucine (Fmoc-Hfl-OH) and details optimized protocols for its successful incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Part 1: Synthesis of Fmoc-L-Hexafluoroleucine (Fmoc-Hfl-OH)

The synthesis of Fmoc-Hfl-OH can be efficiently achieved through a modern approach that allows for the large-scale production of the enantiopure amino acid. A key methodology involves the fluoroalkylation of a chiral Ni(II) complex, followed by hydrolysis and subsequent Fmoc protection.[3] This route provides excellent stereochemical control and is suitable for producing the high-quality building block required for SPPS.

Synthetic Workflow Overview

The synthesis is a multi-step process beginning with a chiral precursor, which is metallated to form a Ni(II) complex. This complex then undergoes a tandem reaction with a fluorinated electrophile to introduce the hexafluoroisobutyl group. Finally, the complex is hydrolyzed to release the free amino acid, which is then protected with an Fmoc group.

Caption: Workflow for the synthesis of Fmoc-L-Hexafluoroleucine.

Detailed Synthesis Protocol

This protocol is adapted from established methods for preparing enantiopure Hfl and its derivatives.[3]

Materials and Reagents

| Reagent | M.W. | CAS No. | Notes |

| Chiral Ni(II) Complex Precursor | - | - | Synthesized from L-alanine or other chiral source. |

| Perfluoroisobutylene or equivalent | 200.03 | 382-21-8 | Use appropriate electrophile for hexafluoroisobutylation. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 6674-22-2 | Anhydrous, reaction base. |

| 6N Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | For hydrolysis. |

| Dowex® 50WX8 ion-exchange resin | - | - | For purification of free amino acid. |

| 9-Fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) | 337.32 | 82911-69-1 | Fmoc protection reagent. |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Base for Fmoc protection. |

| Dioxane | 88.11 | 123-91-1 | Anhydrous solvent. |

| Diethyl Ether | 74.12 | 60-29-7 | For precipitation/washing. |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous solvent. |

Procedure:

-

Hexafluoroisobutylation:

-

In an oven-dried, nitrogen-flushed flask, dissolve the chiral Ni(II) complex precursor in anhydrous DCM.

-

Cool the solution to the recommended temperature (e.g., -78 °C).

-

Add the fluorinated electrophile reagent.

-

Slowly add DBU dropwise to the reaction mixture. The use of DBU has been shown to be crucial for favoring the desired hexafluorinated product with high yield.[3]

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Quench the reaction and perform an aqueous workup to isolate the crude fluoroalkylated Ni(II) complex.

-

-

Hydrolysis and Purification of Free Hfl:

-

Reflux the crude complex in 6N HCl for 12-24 hours to hydrolyze the complex and release the free amino acid.

-

After cooling, filter the mixture to remove solid byproducts.

-

Neutralize the filtrate and apply it to a Dowex® ion-exchange column.

-

Wash the column extensively with deionized water.

-

Elute the free L-hexafluoroleucine with an aqueous ammonia solution.

-

Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield the pure, free amino acid.

-

-

Fmoc Protection:

-

Dissolve the purified L-hexafluoroleucine in a 10% solution of sodium bicarbonate in water.

-

In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in dioxane.

-

Add the Fmoc-OSu solution to the amino acid solution and stir vigorously at room temperature for 4-6 hours.

-

Acidify the reaction mixture to pH ~2 with 1N HCl, which will precipitate the Fmoc-Hfl-OH product.

-

Filter the white solid, wash thoroughly with water, and then with diethyl ether to remove any remaining impurities.

-

Dry the final product under high vacuum.

-

Characterization of Fmoc-Hfl-OH

Proper characterization is critical to confirm the identity, purity, and stereochemical integrity of the synthesized building block before its use in SPPS.

| Analysis | Expected Results for Fmoc-C₂₁H₁₇F₆NO₄ |

| Molecular Weight | 461.35 g/mol |

| ¹H NMR | Characteristic peaks for Fmoc group protons, α-proton, β-protons, and γ-proton of the Hfl side chain. |

| ¹⁹F NMR | A doublet corresponding to the two CF₃ groups, showing coupling to the γ-proton. |

| HRMS (ESI) | Calculated m/z for [M+H]⁺: 462.1134; found value should be within ±5 ppm. |

| Optical Rotation | Specific rotation value confirming the L-configuration. |

Part 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Hfl-OH

The incorporation of Fmoc-Hfl-OH into a growing peptide chain presents challenges primarily due to the significant steric bulk of the hexafluoroisobutyl side chain.[3] This steric hindrance can impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, leading to low coupling efficiencies and deletion sequences.[4][5] Therefore, optimized protocols are required.

Key Challenges and Strategic Solutions

-

Steric Hindrance: The bulky side chain slows down the reaction rate. This can be overcome by using highly reactive coupling reagents, increasing reaction times, using elevated temperatures (e.g., microwave SPPS), or performing a "double coupling" step.[4][5]

-

Racemization: Aggressive activation conditions can sometimes lead to epimerization at the α-carbon. The use of additives like HOAt or OxymaPure® is crucial for suppressing this side reaction.[3][4]

-

Incomplete Deprotection: In rare cases, aggregation related to the bulky, hydrophobic side chain could hinder the subsequent Fmoc deprotection step. Ensuring complete deprotection is vital before proceeding to the next coupling.

Optimized Coupling Reagents for Hindered Residues

Standard carbodiimide reagents like DCC or DIC are often insufficient for residues like Hfl.[6] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.

| Reagent | Type | Key Advantages for Hfl Coupling |

| PyAOP | Phosphonium Salt | Successfully used for preparing peptides with hindered amino acids.[3][6] Forms a highly reactive OAt ester. |

| HATU/HCTU | Uronium/Aminium Salt | High reactivity and generally effective. The use of HOAt in HATU is excellent for minimizing racemization.[4][7] |

| COMU | Uronium Salt | Coupling efficiency comparable to HATU, but with safer, non-explosive byproducts (Oxyma).[7] Excellent for microwave SPPS. |

SPPS Workflow for Hfl Incorporation

This workflow highlights the critical coupling step for Fmoc-Hfl-OH within a standard SPPS cycle.

Caption: Optimized SPPS cycle for incorporating Fmoc-Hfl-OH.

Detailed Protocol for Fmoc-Hfl-OH Coupling in SPPS

This protocol assumes a standard manual or automated SPPS setup on a 0.1 mmol scale.[8]

Materials:

-

Fmoc-Hfl-OH

-

Rink Amide or Wang resin (pre-loaded or ready for first amino acid)

-

Coupling Solution: Fmoc-Hfl-OH (4 eq.), PyAOP (3.95 eq.), and HOAt (4 eq.) pre-dissolved in DMF.

-

Activation Base: N,N-Diisopropylethylamine (DIEA) (8 eq.).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Anhydrous DMF (high quality, amine-free).

-

DCM for resin swelling.

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh portion of the solution for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and dibenzofulvene adducts. Perform a Kaiser test to confirm the presence of a free primary amine.

-

Fmoc-Hfl-OH Coupling (Manual Protocol):

-

In a separate vessel, add the Coupling Solution to the Fmoc-Hfl-OH solid.

-

Add the Activation Base (DIEA) and allow the amino acid to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for a minimum of 2 hours at room temperature. For Hfl, an overnight coupling is often recommended to ensure maximum efficiency.[9]

-

Microwave Alternative: Use a microwave peptide synthesizer with a protocol designed for hindered amino acids, typically involving coupling at an elevated temperature (e.g., 75 °C) for 10-20 minutes.[5]

-

-

Monitoring and Recoupling:

-

After the initial coupling, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

-

If the Kaiser test is positive (indicating unreacted amines), drain the reaction vessel and repeat the coupling step (Step 4) with a freshly prepared solution of activated Fmoc-Hfl-OH ("double coupling").

-

-

Capping (Optional): If a small number of unreacted amines remain after double coupling, it is advisable to permanently cap them to prevent the formation of deletion peptides. Treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DMF for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next cycle of deprotection and coupling.

Conclusion

Fmoc-L-hexafluoroleucine is a valuable tool for peptide modification, capable of imparting enhanced hydrophobicity and metabolic stability. While its synthesis requires specialized methods to ensure enantiopurity, established protocols provide a reliable pathway to this key building block. The primary challenge in its application—steric hindrance during SPPS—can be effectively overcome through the rational selection of potent coupling reagents, optimized reaction conditions such as extended coupling times or microwave assistance, and diligent monitoring of reaction completion. By implementing the strategies and protocols outlined in this guide, researchers can confidently incorporate hexafluoroleucine into their peptide sequences, unlocking new possibilities in drug discovery and materials science.

References

-

Expression and purification of fluorinated proteins from mammalian suspension culture. Methods in Enzymology, 696, 341-354. [Link]

-

Delamare, A., Naulet, G., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus Chimie, 27(S1), 1-20. [Link]

-

Galles, J. D., et al. (2024). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Methods in Enzymology. [Link]

-

Li, Y., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science, 49(9), 655-660. [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

-

Delamare, A., Naulet, G., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. ResearchGate. [Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

-

Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]

-

N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine. PubChem. [Link]

-

Jäger, M., et al. (2017). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Beilstein Journal of Organic Chemistry, 13, 2869-2882. [Link]

-

Shaffer, J. M., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(12), 2764-2771. [Link]

-

Vágner, J., et al. (2025). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

-

Synthesis and Applications of Fluorinated α-Amino Acids. Macmillan Group, Princeton University. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the 19F NMR Chemical Shift Assignment of Hexafluoroleucine

Introduction: Unlocking New Vistas in Protein Science with Hexafluoroleucine and 19F NMR

For researchers, scientists, and drug development professionals, the ability to precisely probe the structure, dynamics, and interactions of proteins is paramount. While traditional NMR spectroscopy of protons, carbon-13, and nitrogen-15 has been a cornerstone of structural biology, it often faces limitations with larger proteins and complex biological systems. The introduction of fluorine-19 (¹⁹F) NMR spectroscopy has emerged as a powerful, complementary technique, offering a unique window into the intricate world of protein science.[1][2] The ¹⁹F nucleus boasts a suite of advantageous properties: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection.[1] Crucially, the near-complete absence of fluorine in biological systems provides a "clean" spectral background, allowing for the unambiguous observation of fluorine-labeled probes.[1][3]

Among the growing arsenal of fluorinated amino acids, (5,5,5,5',5',5'-Hexafluoroleucine) stands out as a particularly insightful probe. Replacing the methyl groups of leucine with trifluoromethyl (CF₃) groups introduces a sensitive reporter into the hydrophobic core of proteins. The two CF₃ groups are diastereotopic, meaning they are chemically non-equivalent and will give rise to distinct NMR signals, providing a rich source of structural and dynamic information. This application note provides a comprehensive guide to the principles and protocols for the successful incorporation of hexafluoroleucine into proteins and the subsequent assignment of its ¹⁹F NMR chemical shifts.

Theoretical Framework: The Origins of the ¹⁹F Chemical Shift in Hexafluoroleucine

The ¹⁹F chemical shift is exquisitely sensitive to its local electronic environment, with a chemical shift range that is significantly larger than that of protons.[1] This sensitivity is the primary source of its power as a probe of protein structure and function. Several key factors influence the chemical shifts of the hexafluoroleucine trifluoromethyl groups:

-

Van der Waals Interactions: The close packing of atoms within a folded protein creates a dense network of van der Waals interactions. These interactions perturb the electron clouds of the fluorine atoms, leading to significant changes in their chemical shifts.[1]

-

Electrostatic Fields: The distribution of charges within a protein generates local electrostatic fields that can shield or deshield the fluorine nuclei, thereby influencing their resonance frequencies.[1]

-

Solvent Accessibility: The degree of exposure of the hexafluoroleucine side chain to the solvent will significantly impact the ¹⁹F chemical shifts. A buried side chain will experience a different electronic environment compared to a solvent-exposed one.

-

The γ-Gauche Effect: The conformation of the amino acid side chain itself plays a crucial role. The relative orientation of the fluorine atoms with respect to the protein backbone and other side chain atoms can lead to through-space interactions that modulate the chemical shift. This is a key contributor to the chemical shift dispersion observed for fluorinated aliphatic amino acids.[4]

-

Diastereotopicity: Due to the chiral center at the α-carbon of hexafluoroleucine, the two trifluoromethyl groups are in different chemical environments and are therefore diastereotopic. This intrinsic asymmetry results in two distinct ¹⁹F NMR signals for each hexafluoroleucine residue, providing a more detailed probe of the local environment.

The interplay of these factors results in a unique ¹⁹F chemical shift for each hexafluoroleucine residue in a protein, reflecting its specific structural and dynamic context.

Experimental Protocols: A Step-by-Step Guide

Part 1: Synthesis and Incorporation of Hexafluoroleucine

The successful application of hexafluoroleucine in ¹⁹F NMR studies begins with its efficient synthesis and incorporation into the target protein.

1.1. Synthesis of (S)-5,5,5,5',5',5'-Hexafluoroleucine:

Several synthetic routes for hexafluoroleucine have been reported. A notable chemoenzymatic synthesis provides a scalable method for producing the desired (S)-enantiomer.[5] More recent advancements have described a one-step method for introducing the hexafluoroisobutyl group, which has been successfully applied to the synthesis of (S)-hexafluoroleucine.[6] Researchers should consult the primary literature for detailed synthetic procedures.

1.2. Biosynthetic Incorporation of Hexafluoroleucine into Proteins:

The most common method for incorporating hexafluoroleucine into proteins is through biosynthetic incorporation in an E. coli expression system. This typically involves using a leucine auxotrophic strain of E. coli or inhibiting the endogenous leucine biosynthesis pathway.

Protocol for Hexafluoroleucine Labeling in E. coli

-

Host Strain Selection: Utilize a leucine auxotrophic E. coli strain (e.g., a leu- strain).

-

Culture Medium: Prepare a minimal medium (e.g., M9 medium) supplemented with all necessary nutrients, except for leucine.

-

Starter Culture: Grow a starter culture of the transformed E. coli strain overnight in a rich medium (e.g., LB broth).

-

Main Culture: Inoculate the minimal medium with the starter culture and grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction and Labeling:

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Simultaneously, supplement the culture with (S)-5,5,5,5',5',5'-hexafluoroleucine to a final concentration of 50-100 mg/L. The optimal concentration may need to be determined empirically for each protein.

-

-

Protein Expression: Continue the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression and incorporation of the fluorinated amino acid.

-

Cell Harvesting and Protein Purification: Harvest the cells by centrifugation and purify the hexafluoroleucine-labeled protein using standard chromatography techniques established for the unlabeled protein.[7]

dot

Caption: Workflow for biosynthetic incorporation of hexafluoroleucine.

Part 2: 19F NMR Data Acquisition and Processing

2.1. Sample Preparation:

-

Protein Concentration: Aim for a protein concentration in the range of 50 µM to 1 mM. Higher concentrations will improve the signal-to-noise ratio.

-

Buffer: Use a standard NMR buffer (e.g., phosphate or Tris buffer) at a suitable pH for protein stability. The buffer should contain 5-10% D₂O for the field-frequency lock.

-

Reference Standard: An external reference standard is recommended for accurate chemical shift referencing. A common choice is trifluoroacetic acid (TFA) or a sealed capillary containing a known fluorine compound.

2.2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer equipped with a fluorine-capable probe is required.

-

Pulse Sequence: A simple one-dimensional ¹⁹F pulse-acquire experiment with proton decoupling is typically sufficient for initial characterization.

-

Acquisition Parameters:

-

Spectral Width: A wide spectral width (e.g., 200 ppm) should be used initially to ensure all signals are captured.

-

Acquisition Time: An acquisition time of 0.5-1.0 seconds is a good starting point.

-

Recycle Delay: A recycle delay of 1-2 seconds is generally adequate.

-

Number of Scans: The number of scans will depend on the protein concentration and should be adjusted to achieve an adequate signal-to-noise ratio.

-

| Parameter | Recommended Value | Rationale |

| Protein Concentration | 50 µM - 1 mM | Higher concentration improves signal-to-noise. |

| Buffer | Standard NMR buffer with 5-10% D₂O | Ensures protein stability and provides a lock signal. |

| Reference | External standard (e.g., TFA) | Provides accurate chemical shift referencing. |

| Pulse Sequence | 1D ¹⁹F with ¹H decoupling | Simple and effective for initial spectra. |

| Spectral Width | ~200 ppm | Captures the wide range of potential ¹⁹F chemical shifts. |

| Acquisition Time | 0.5 - 1.0 s | Balances resolution and experiment time. |

| Recycle Delay | 1 - 2 s | Allows for sufficient relaxation between scans. |

| Number of Scans | Variable | Adjust to achieve desired signal-to-noise. |

2.3. Data Processing:

-

Fourier Transformation: Apply an exponential window function to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Chemical Shift Referencing: Reference the chemical shifts to the external standard.

Chemical Shift Assignment: The Site-Directed Mutagenesis Approach

The gold standard for assigning ¹⁹F NMR resonances to specific hexafluoroleucine residues in a protein is site-directed mutagenesis.[1][8] This method involves systematically replacing each leucine residue with another amino acid (typically alanine or the original leucine) in a series of protein variants.

Protocol for Site-Directed Mutagenesis-Based Assignment:

-

Generate Mutants: For each leucine position in the protein, create a mutant where that leucine is replaced by alanine (or back to leucine if the labeling is not 100% efficient).

-

Express and Purify Mutants: Express and purify each mutant protein under the same conditions as the wild-type hexafluoroleucine-labeled protein.

-

Acquire ¹⁹F NMR Spectra: Record the ¹⁹F NMR spectrum for each mutant.

-

Compare Spectra: Compare the spectrum of each mutant to the spectrum of the wild-type labeled protein. The disappearance of a pair of diastereotopic ¹⁹F signals in a mutant's spectrum allows for the unambiguous assignment of those signals to the hexafluoroleucine residue at the mutated position.

dot

Caption: Logic of ¹⁹F NMR signal assignment via site-directed mutagenesis.

Data Interpretation: From Chemical Shifts to Biological Insights

Once the ¹⁹F NMR signals of hexafluoroleucine have been assigned, the real power of the technique can be harnessed to gain insights into protein structure and function.

-

Probing the Hydrophobic Core: The chemical shifts of the diastereotopic CF₃ groups are highly sensitive to their local environment. A large chemical shift difference between the two CF₃ groups of a single hexafluoroleucine residue indicates a more constrained and asymmetric environment, often found in the well-packed hydrophobic core of a protein.

-

Monitoring Conformational Changes: Changes in protein conformation, such as those induced by ligand binding or allosteric regulation, will often lead to changes in the local environment of hexafluoroleucine residues. These changes are readily detected as shifts in the corresponding ¹⁹F NMR signals.[2][9]

-

Assessing Ligand Binding: By monitoring the ¹⁹F chemical shifts of hexafluoroleucine residues in the presence of a ligand, one can identify which parts of the protein are involved in the binding event and can even quantify the binding affinity.[9]

-

Characterizing Protein Dynamics: The linewidths of the ¹⁹F NMR signals provide information about the dynamics of the hexafluoroleucine side chain. Broader lines can indicate conformational exchange on the NMR timescale.

Expected Chemical Shift Ranges for Hexafluoroleucine:

While specific chemical shift values are highly dependent on the protein and the local environment, some general trends can be expected based on studies of other fluorinated aliphatic amino acids. The ¹⁹F chemical shifts of monofluorinated leucines in proteins have been observed to span a range of up to 15 ppm.[4] Given the presence of two trifluoromethyl groups, a similarly large or even larger chemical shift dispersion can be anticipated for hexafluoroleucine. The diastereotopic splitting of the two CF₃ groups will provide an additional layer of information.

| Environment | Expected ¹⁹F Chemical Shift Characteristics | Rationale |

| Buried in Hydrophobic Core | Large chemical shift dispersion between different hexafluoroleucine residues. Significant chemical shift difference between the two diastereotopic CF₃ groups of a single residue. | The tightly packed and asymmetric environment leads to large van der Waals and electrostatic effects. |

| Solvent-Exposed | Narrower chemical shift dispersion. Smaller chemical shift difference between the diastereotopic CF₃ groups. | The more mobile and solvent-averaged environment reduces the influence of specific local interactions. |

| Upon Ligand Binding | Chemical shift perturbations for residues at or near the binding site. | Changes in the local electronic environment upon ligand binding are directly reflected in the ¹⁹F chemical shifts. |

Conclusion: A Powerful Tool for Modern Drug Discovery and Protein Science

The use of hexafluoroleucine in conjunction with ¹⁹F NMR spectroscopy offers a robust and sensitive method for probing the intricacies of protein structure, dynamics, and interactions. The unique properties of the diastereotopic trifluoromethyl groups provide a high-resolution window into the local environment within a protein, enabling researchers to address a wide range of biological questions. From elucidating the mechanisms of enzyme catalysis to screening for novel drug candidates, the application of hexafluoroleucine as a ¹⁹F NMR probe is poised to continue making significant contributions to the fields of chemical biology and drug discovery.

References

- Feeney, J., Birdsall, B., Gradwell, M. J., & Morgan, W. D. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(36), 8700–8706.

- Buer, B. C., & Marsh, E. N. G. (2007). Chemoenzymatic synthesis of (S)-hexafluoroleucine and (S)-tetrafluoroleucine. Organic Letters, 9(26), 5517–5520.

- Delamare, A., Naulet, G., Mummadi, S., Guichard, G., & Compain, G. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus. Chimie, 27(G1), 385–394.

- Ulmer, T. S., & Bax, A. (2007). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Journal of Biomolecular NMR, 39(2), 129–143.

- Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293–370.

- Smith, A. M., & Gilday, J. P. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Science, 12(23), 8043–8053.

- Dietschreit, J. C. B., Wagner, A., Le, T. A., Klein, P., Schindelin, H., Opatz, T., Engels, B., & Hellmich, U. A. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

- Tantillo, D. J. (2021). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 23(10), 1541–1549.

- Mishra, N. K., & Pomerantz, W. C. K. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.

- Kofuku, Y., & Shimada, I. (2013). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Current Opinion in Structural Biology, 23(5), 740–747.

- Orton, H. W., & Williamson, M. P. (2019). Synthesis of fluorinated leucines, valines and alanines for use in protein NMR. Organic & Biomolecular Chemistry, 17(30), 7175–7184.

- Wang, Y., Zhang, Y., & Liu, M. (2025). 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids. International Journal of Biological Macromolecules, 283, 131362.

- Prosser, R. S., & Kitevski-LeBlanc, J. (2009). A mutagenesis-free approach to assignment of (19)F NMR resonances in biosynthetically labeled proteins. Journal of the American Chemical Society, 131(10), 3690–3691.

- Dalvit, C., & Vulpetti, A. (2019). Detection of Protein-Ligand Interactions by 19F Nuclear Magnetic Resonance Using Hyperpolarized Water. Analytical Chemistry, 91(21), 13565–13572.

- Costantino, A., Banci, L., & Luchinat, E. (2025). 19F in-cell NMR to investigate protein-ligand interactions in living human cells. FLORE, [University of Florence Research Repository].

- Tan, Z. Y., & Otting, G. (2021). Global substitution with (2S,4S)-5-fluoroleucine, (2S,4R)-5-fluoroleucine, and 5,5′-difluoroleucine in Escherichia coli PpiB. Journal of Biomolecular NMR, 75(6-7), 251–263.

- Pielak, G. J., & Slade, K. M. (2017). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 112(3), 441–447.

-

UCLA Department of Chemistry and Biochemistry. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved February 14, 2026, from [Link]

- Dietschreit, J. C. B., Wagner, A., Le, T. A., Klein, P., Schindelin, H., Opatz, T., Engels, B., & Hellmich, U. A. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie (International Ed. in English), 59(31), 12669–12673.

- Luckett, S., Garcia-Moreno, E. B., & London, R. E. (1999). 19F NMR study of the leucine-specific binding protein of Escherichia coli: mutagenesis and assignment of the 5-fluorotryptophan-labeled residues. Biochemistry, 38(49), 16328–16336.

- Schofield, C. J., & Flashman, E. (2015). Applications of 19F-NMR to study protein-ligand interactions and protein conformational changes in solution. Methods in Enzymology, 565, 129–156.

- Tan, Z. Y., & Otting, G. (2021). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Journal of Biomolecular NMR, 75(10-11), 391–401.

- Li, C., Wang, G. F., Wang, Y., Creager-Allen, R., Lutz, E. A., Scronce, H., Slade, K. M., Ruf, R. A., Mehl, R. A., & Pielak, G. J. (2011). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Protein Science, 20(1), 224–228.

- Mishra, N. K., & Pomerantz, W. C. K. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 58(23), 9113–9127.

- Luchinat, E., & Banci, L. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1045–1054.

- Orton, H. W., & Williamson, M. P. (2022). Rational design of 19F NMR labelling sites to probe protein structure and interactions.

- Macmillan, D. W. C. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Princeton University.

- Ravera, E., & Parigi, G. (2023). Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules. Scientific Reports, 13(1), 22098.

- Luchinat, E., & Banci, L. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. eLife, 13, e95768.

- Sprangers, R., & Kay, L. E. (2014). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. eMagRes, 3, 193–202.

- Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy.

- Orton, H. W., & Williamson, M. P. (2022). Rational design of 19F NMR labelling sites to probe protein structure and interactions. Research Square.

- Prestegard, J. H., & Losonczi, J. A. (2004). NMR data collection and analysis protocol for high-throughput protein structure determination. Protein Science, 13(6), 1433–1444.

- Pielak, G. J., & Slade, K. M. (2017). Visualizing Proteins in Mammalian Cells by 19F NMR Spectroscopy. Biochemistry, 56(29), 3746–3751.

- Williamson, M. P., & Orton, H. W. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Journal of Biomolecular NMR, 76(11-12), 437–453.

- Carter, M. (2007). Site-directed mutagenesis. Methods in Molecular Biology, 388, 1–11.

- Claramunt, R. M., & Elguero, J. (2020). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 25(21), 5038.

Sources

- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

- 7. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 8. 19F NMR study of the leucine-specific binding protein of Escherichia coli: mutagenesis and assignment of the 5-fluorotryptophan-labeled residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Engineering Hyperstable Proteins with Hexafluoro-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Protein Engineering

The rational design of proteins with enhanced stability is a cornerstone of modern biotechnology and drug development.[1] Hyperstable proteins exhibit increased resistance to thermal and chemical denaturation and proteolytic degradation, making them more robust candidates for therapeutics, diagnostics, and industrial enzymes.[2][3][4] A powerful strategy for achieving hyperstability is the incorporation of non-canonical amino acids, with highly fluorinated residues like (5,5,5,5',5',5'-hexafluoro-L-leucine) (hFLeu) emerging as a particularly effective tool.[5]